

# Pipendoxifene: A Discontinued SERM and a Look at the Evolving Landscape with Lasofoxifene

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Pipendoxifene |           |
| Cat. No.:            | B1678397      | Get Quote |

The clinical development of **Pipendoxifene** (ERA-923), a nonsteroidal selective estrogen receptor modulator (SERM), was discontinued in November 2005.[1][2] The drug had reached Phase II clinical trials for the treatment of breast cancer, but detailed quantitative results from these trials are not publicly available.[1][3] **Pipendoxifene** was developed by Ligand Pharmaceuticals and Wyeth-Ayerst Laboratories and was intended as a backup for bazedoxifene, another SERM, should it have failed in clinical trials.[1]

Given the discontinuation of **Pipendoxifene**'s development, this guide will provide a comparative analysis of a next-generation SERM, Lasofoxifene, which has extensive and recent clinical trial data. This will offer valuable insights for researchers, scientists, and drug development professionals into the current landscape of SERM development for estrogen receptor-positive (ER+) breast cancer.

## Lasofoxifene: A Case Study in Modern SERM Development

Lasofoxifene is a potent, orally available SERM that has demonstrated significant antitumor activity in recent clinical trials, particularly in patients with ER+/HER2- metastatic breast cancer harboring ESR1 mutations. These mutations are a common mechanism of acquired resistance to standard endocrine therapies.



#### Clinical Trial Results: ELAINE 1 & ELAINE 2

Two key Phase II trials, ELAINE 1 and ELAINE 2, have evaluated the efficacy and safety of lasofoxifene.

ELAINE 1 (NCT03781063) was a randomized, open-label trial comparing lasofoxifene monotherapy to fulvestrant, a selective estrogen receptor degrader (SERD), in postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with an ESR1 mutation who had progressed on an aromatase inhibitor and a CDK4/6 inhibitor.

ELAINE 2 (NCT04432454) was a single-arm, open-label trial evaluating the combination of lasofoxifene with the CDK4/6 inhibitor abemaciclib in a similar patient population.

The following tables summarize the key efficacy findings from these trials.

Table 1: Efficacy Results of Lasofoxifene in the ELAINE 1 and ELAINE 2 Trials

| Endpoint                                      | ELAINE 1:<br>Lasofoxifene<br>(n=52) | ELAINE 1:<br>Fulvestrant (n=51) | ELAINE 2:<br>Lasofoxifene +<br>Abemaciclib (n=29) |
|-----------------------------------------------|-------------------------------------|---------------------------------|---------------------------------------------------|
| Progression-Free<br>Survival (PFS),<br>median | 5.6 months                          | 3.7 months                      | ~13 months                                        |
| Objective Response<br>Rate (ORR)              | 13.2%                               | 2.9%                            | 55.6%                                             |
| Clinical Benefit Rate<br>(CBR) at 24 weeks    | 36.5%                               | 21.6%                           | 65.5%                                             |

Data presented as reported in the respective publications.

In the ELAINE 1 trial, lasofoxifene demonstrated a numerical improvement in PFS, ORR, and CBR compared to fulvestrant, although the differences were not statistically significant in this Phase II study. Notably, one patient in the lasofoxifene arm achieved a complete response. The ELAINE 2 trial showed promising efficacy for the combination of lasofoxifene and abemaciclib, with a median PFS of approximately 13 months and an ORR of 55.6%.



## **Experimental Protocols**

- Patient Population: Postmenopausal women with locally advanced or metastatic ER+/HER2breast cancer with a detectable ESR1 mutation, who had progressed on a prior aromatase inhibitor and a CDK4/6 inhibitor.
- Intervention: Oral lasofoxifene (5 mg daily).
- Comparator: Intramuscular fulvestrant (500 mg on days 1, 15, and 29, then every 28 days).
- Primary Endpoint: Progression-free survival.
- Secondary Endpoints: Objective response rate, clinical benefit rate, and safety.
- Patient Population: Pre- and postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with an acquired ESR1 mutation, whose disease had progressed on one or two lines of hormonal therapy for metastatic disease, with or without a CDK4/6 inhibitor.
- Intervention: Oral lasofoxifene (5 mg daily) in combination with oral abemaciclib (150 mg twice daily).
- · Primary Endpoint: Safety.
- Secondary Endpoints: Progression-free survival, objective response rate, and clinical benefit
  rate.

## Signaling Pathways and Experimental Workflows

The mechanism of action of SERMs like lasofoxifene involves the modulation of the estrogen receptor signaling pathway. In breast cancer cells, lasofoxifene acts as an antagonist to the estrogen receptor alpha ( $ER\alpha$ ), inhibiting estrogen-driven tumor growth.





#### Click to download full resolution via product page

Estrogen receptor signaling and the antagonistic action of Lasofoxifene.

The workflow for a clinical trial like the ELAINE studies involves several key stages, from patient identification to data analysis.





Click to download full resolution via product page

Generalized workflow of a randomized clinical trial like ELAINE 1.

## The Future: ELAINE 3 Trial



Based on the encouraging results from the Phase II studies, a Phase III trial, ELAINE 3 (NCT05696626), is currently underway. This trial will compare lasofoxifene in combination with abemaciclib to fulvestrant plus abemaciclib in patients with ER+/HER2-, ESR1-mutated metastatic breast cancer who have progressed on prior endocrine therapy and a CDK4/6 inhibitor. The successful outcome of this trial could establish lasofoxifene as a new standard of care for this patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pipendoxifene Wikipedia [en.wikipedia.org]
- 2. pharmakb.com [pharmakb.com]
- 3. Pipendoxifene | C29H32N2O3 | CID 6433099 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pipendoxifene: A Discontinued SERM and a Look at the Evolving Landscape with Lasofoxifene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678397#pipendoxifene-clinical-trial-results-and-patient-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com